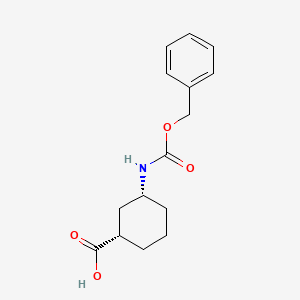

![molecular formula C25H23N3O3S2 B2939165 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-76-3](/img/structure/B2939165.png)

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

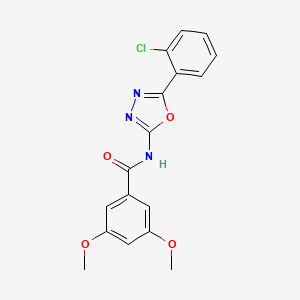

This compound contains several functional groups including a thiazole ring, a benzamide group, and a sulfonylamino group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, which is a common structure in many biologically active compounds . The benzamide group consists of a benzene ring attached to an amide group, and the sulfonylamino group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A variety of research focuses on the synthesis and biological evaluation of compounds structurally related to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, demonstrating its significance in medicinal chemistry. For instance, studies on the synthesis of novel benzenesulfonamide derivatives, including those structurally related to the compound , have shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019). This highlights its potential application in cancer research, specifically targeting liver and breast cancer cells.

Anticancer Evaluation

Further research into N-substituted benzamide derivatives indicates a focus on anticancer evaluations. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against four cancer cell lines, showing moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021). These findings contribute to the ongoing search for more effective cancer treatments.

Antimicrobial and Antitubercular Activity

Compounds related to this compound have also been explored for their antimicrobial and antitubercular activities. For example, novel N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives were synthesized and showed promising antimicrobial activity against various bacterial strains, including gram-positive and gram-negative species, and antifungal activity against Candida albicans and Aspergillus niger (Chawla, 2016). This underlines the potential of these compounds in addressing drug-resistant microbial infections.

Theoretical and Computational Studies

Theoretical investigations and computational calculations offer insights into the potential of sulfonamide derivatives, including those structurally similar to this compound, as COVID-19 drugs. These studies involve molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, providing a foundation for further experimental validation and development (Fahim & Ismael, 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c1-16-8-12-20(13-9-16)33(30,31)28-22-7-5-4-6-21(22)24(29)27-25-26-23(15-32-25)19-11-10-17(2)18(3)14-19/h4-15,28H,1-3H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDPEHVLVIGBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2939082.png)

![2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2939089.png)

![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)

![2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2939096.png)

![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)

![6-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2939098.png)

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)